
Fmoc-O-trityl-L-homoserine
Übersicht
Beschreibung
Fmoc-O-trityl-L-homoserine (CAS 111061-55-3) is a protected derivative of L-homoserine, an amino acid critical in peptide synthesis and biochemical research. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (triphenylmethyl, Trt) group protecting the hydroxyl side chain. Its molecular formula is C₃₈H₃₃NO₅, with a molecular weight of 583.67 g/mol . The bulky trityl group enhances steric protection, making it resistant to acidic conditions during solid-phase peptide synthesis (SPPS), while the Fmoc group allows for mild base-mediated deprotection (e.g., using piperidine) . This compound is widely used in the synthesis of complex peptides requiring orthogonal protection strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-trityl-L-homoserine typically involves the protection of the amino and hydroxyl groups of L-homoserine. The process begins with the protection of the hydroxyl group using trityl chloride in the presence of a base such as pyridine. This is followed by the protection of the amino group with Fmoc chloride in the presence of a base like sodium carbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and dimethylformamide to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-O-trityl-L-homoserine undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl group can be removed using trifluoroacetic acid in dichloromethane containing triisopropylsilane, while the Fmoc group can be removed using piperidine in dimethylformamide.
Substitution Reactions:
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane (DCM): and Dimethylformamide (DMF) : Common solvents used in the reactions.
Major Products Formed
Deprotected Homoserine: Formed after the removal of the trityl and Fmoc groups.
Functionalized Homoserine Derivatives: Formed through substitution reactions on the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Role as a Protecting Group
Fmoc-O-trityl-L-homoserine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality while the trityl group protects the hydroxyl side chain. This allows for selective reactions during peptide assembly without interference from other functional groups. The stability of this compound under various reaction conditions enhances its utility in synthesizing complex peptides .
Synthesis Protocols
The synthesis typically follows these steps:
- Protection of Homoserine : The hydroxyl group is protected using trityl chloride, followed by Fmoc protection of the amino group using Fmoc chloride.
- Coupling Reactions : The compound is coupled with other amino acids using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form peptide chains.
- Deprotection : After synthesis, the Fmoc and trityl groups can be removed selectively to yield free homoserine residues within peptides .
Drug Development
Facilitating Complex Peptide Structures
In pharmaceutical research, this compound is crucial for developing new drugs. Its ability to form complex peptide structures can lead to innovative therapeutic agents. For instance, it has been employed in synthesizing peptide analogs targeting specific enzymes involved in disease mechanisms .
Bioconjugation
Linking Biomolecules
The compound is also used in bioconjugation processes, which involve linking biomolecules such as proteins and antibodies. This application is vital for enhancing the functionality of therapeutic agents and diagnostics. The selective deprotection capabilities of this compound allow for precise modifications that can improve binding affinity and specificity in targeted therapies .
Research in Neuroscience
Understanding Neurotransmitter Systems
Research involving this compound extends to neuroscience, where it aids in studying neurotransmitter systems. The compound's role as a precursor to homoserine allows researchers to investigate its implications in neurodegenerative diseases and brain function .
Case Studies on Biological Applications
Wirkmechanismus
The mechanism of action of Fmoc-O-trityl-L-homoserine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and trityl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides. The compound does not have a direct biological target or pathway but facilitates the synthesis of peptides that can interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Fmoc-O-tert-butyl-L-β-homoserine (CAS 203854-51-7)
- Molecular Formula: C₂₃H₂₇NO₅
- Molecular Weight : 397.46 g/mol
- Key Differences :
- The tert-butyl (OtBu) group replaces the trityl group, significantly reducing steric bulk and molecular weight.
- OtBu offers moderate acid stability compared to Trt, requiring stronger acids (e.g., 95% trifluoroacetic acid) for cleavage .
- Enhanced solubility in polar solvents (e.g., DMF, DCM) due to reduced hydrophobicity .
- Applications : Preferred for synthesizing peptides requiring milder deprotection conditions and improved solubility in SPPS .
Fmoc-O-methyl-L-homoserine (CAS 173212-86-7)
- Molecular Formula: C₂₀H₂₁NO₅ (estimated)
- Molecular Weight : ~367.39 g/mol
- Key Differences :
- Applications : Used in short peptide sequences where rapid deprotection is advantageous .
Fmoc-D-Homoser(Trt)-OH (CAS 257886-01-4)
- Molecular Formula: C₃₈H₃₃NO₅
- Molecular Weight : 583.67 g/mol
- Key Differences :
- Applications : Used in mirror-image phage display and enantiomeric peptide studies .
Comparative Data Table
Biologische Aktivität
Fmoc-O-trityl-L-homoserine is a derivative of homoserine, an amino acid that plays a critical role in peptide synthesis and biological activity. This compound is particularly notable for its applications in solid-phase peptide synthesis (SPPS) and its potential therapeutic uses. The following sections will explore its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research has indicated that peptides incorporating homoserine derivatives exhibit antimicrobial properties. A study demonstrated that certain analogs of homoserine, when synthesized as part of peptide sequences, showed significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, although specific pathways remain to be fully elucidated .
Peptide Modification
The ability to modify peptides using this compound allows for the introduction of functional groups that can enhance biological activity. For instance, iodination-substitution reactions on the homoserine side chain have been explored to create more reactive peptide derivatives. This method facilitates the selective modification of peptides while maintaining their structural integrity .
Case Studies on Biological Applications
- Antitubercular Activity : In a study focusing on tuberculosis therapy, this compound was utilized to synthesize peptide analogs targeting murein peptide ligase (Mpl), an enzyme crucial for bacterial peptidoglycan recycling. These analogs demonstrated inhibitory activity against Mpl and showed promise in enhancing the efficacy of existing anti-tubercular drugs .
- Hydrogel Formation : Fmoc-based hydrogels incorporating homoserine derivatives have been developed for cell culture applications. These hydrogels support cell growth and differentiation, indicating potential use in tissue engineering and regenerative medicine .
Synthesis Methods
The synthesis of this compound typically involves the protection of the hydroxyl group using trityl groups, followed by standard Fmoc chemistry techniques. The synthesis pathway can be summarized as follows:
- Starting Materials : Homoserine is reacted with Fmoc-OSu to form the Fmoc-protected homoserine.
- Tritylation : The hydroxyl group is then protected with a trityl group to enhance stability during subsequent reactions.
- Purification : The product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Summary Table of Synthesis Steps
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Homoserine + Fmoc-OSu | Room temperature | High |
2 | Tritylation | Anhydrous conditions | Moderate |
3 | Purification | Reversed-phase HPLC | High |
Recent Advances
Recent studies have focused on optimizing the use of this compound in combinatorial peptide libraries. This approach allows for rapid screening of peptide variants with enhanced biological activities, paving the way for novel therapeutic agents .
Toxicology and Safety Profile
While the biological activities are promising, understanding the safety profile of this compound is crucial. Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological studies are required to ensure safety in clinical applications .
Q & A
Q. Basic: What are the key synthetic routes for Fmoc-O-trityl-L-homoserine, and how can yield optimization be achieved?
Synthesis typically involves orthogonal protection strategies:
- Step 1 : Start with L-homoserine. Introduce the trityl (Trt) group to protect the hydroxyl group using trityl chloride under basic conditions (e.g., NaHCO₃, pH >7) to avoid premature Fmoc cleavage .
- Step 2 : Protect the α-amino group with Fmoc-Cl in a two-phase system (e.g., dioxane/water) to minimize dipeptide formation. Excess Fmoc-Cl and controlled pH (7–8) are critical for efficiency .
- Yield Optimization : Adjust stoichiometry (e.g., 1.4 equiv. of reagent) and reaction time (monitored via HPLC). Post-synthesis purification via ether precipitation or column chromatography improves purity. Reported yields for analogous Fmoc-protected amino acids range from 35% to 71% .
Q. Basic: How is this compound characterized to confirm structural integrity?
- HPLC : Retention time (e.g., 3.02 min for Fmoc-L-Tcc-OH) and peak symmetry verify purity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MS(ES+): 583.67 g/mol for this compound) .
- NMR : ¹H/¹³C NMR spectra validate regioselective protection. For example, absence of free hydroxyl protons and characteristic Fmoc aromatic signals (~7.7 ppm) .
Q. Basic: What role does this compound play in solid-phase peptide synthesis (SPPS)?
- Orthogonal Protection : The Trt group (acid-labile) allows selective deprotection under mild acidic conditions (e.g., 1% TFA), while Fmoc is base-labile (cleaved with piperidine). This enables sequential peptide elongation .
- Applications : Incorporates homoserine residues into peptides requiring post-translational modifications (e.g., glycosylation) or cyclization via hydroxyl groups .
Q. Advanced: How does the stability of this compound vary under different reaction conditions?
- Acid Sensitivity : The Trt group is labile in >1% TFA, limiting compatibility with strong acid deprotection steps. Use shorter TFA exposure times (<30 min) .
- Base Sensitivity : Fmoc cleavage occurs in basic conditions (e.g., 20% piperidine in DMF). Avoid prolonged base exposure during coupling steps .
- Thermal Stability : Reflux in dioxane (e.g., during SeO₂-mediated oxidations) is tolerated, but prolonged heating may degrade the Trt group .
Q. Advanced: How can side reactions like dipeptide formation be mitigated during Fmoc protection?
- Controlled pH : Maintain pH 7–8 during Fmoc-Cl addition. Lower pH risks incomplete protection; higher pH accelerates Fmoc hydrolysis .
- Minimize Excess Reagent : Use stoichiometric Fmoc-Cl (1.0–1.2 equiv.) to reduce undesired coupling.
- Monitoring : Real-time HPLC analysis detects dipeptide byproducts early, enabling reaction termination or purification adjustments .
Q. Advanced: What strategies enable the incorporation of this compound into challenging peptide sequences (e.g., aspartyl-rich regions)?
- Coupling Activators : Use HOBt/DIC or OxymaPure/DIC to enhance coupling efficiency in sterically hindered sequences .
- Microwave-Assisted Synthesis : Reduces aggregation in difficult sequences (e.g., β-sheet regions) by improving solubility and reaction kinetics .
- Orthogonal Deprotection : Use TFA gradients (0.1–1%) to selectively remove Trt without affecting acid-sensitive residues like aspartic acid .
Q. Advanced: How do orthogonal protection strategies for this compound compare to other Fmoc-protected amino acids?
- Trt vs. tBu Protection : Trt (acid-labile) offers milder deprotection than tBu (requiring stronger acids like 95% TFA), reducing side reactions in acid-sensitive peptides .
- Compatibility with Photolabile Groups : Trt is incompatible with UV-based deprotection, unlike NVOC-protected residues. Design workflows accordingly .
Q. Advanced: How can contradictory data in reported synthesis yields (e.g., 35% vs. 71%) be reconciled?
- Reaction Scale : Smaller scales (e.g., <5 mmol) often report lower yields due to handling losses. Optimize for larger batches .
- Purification Methods : Crystallization vs. column chromatography impacts yield. For example, ether precipitation recovers 71% vs. 35% for chromatographic methods .
- Catalyst Choice : Use of SeO₂ vs. other oxidants in side-chain modifications can alter efficiency. Screen catalysts for specific substrates .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.